molecular formula C7H7NO2 B125513 2,3-Dihydrofuro[2,3-b]pyridin-3-ol CAS No. 144186-57-2

2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Cat. No. B125513
CAS RN: 144186-57-2
M. Wt: 137.14 g/mol
InChI Key: MMDXUEZJGJQZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C7H7NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are structural analogues of vitamin B6 and have a wide range of pharmacological properties, such as antioxidant properties .


Synthesis Analysis

The synthesis of “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” has been reported in several studies . For instance, a base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines from N-propargylic β-enaminones has been developed . Another study reported a complex transformation leading to 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 137.138 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” are complex and can involve multiple steps . For example, the treatment of pyrroles with a fourfold excess of NaBH4 in aqueous ethanol resulted in a complex transformation leading to 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .

Scientific Research Applications

Synthesis Methods

  • Intramolecular Reactions : 3-(3-Butynyloxy)- and 3-(4-pentnyloxy)-1,2,4-triazines undergo intramolecular Diels-Alder reactions, yielding 2,3-dihydrofuro[2,3-b]pyridines. These can be dehydrogenated to form furo[2,3-b]pyridines (Taylor & Macor, 1986).
  • Microwave-Activated Synthesis : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines are synthesized from 1,2,4-triazines using microwave-activated inverse electron demand Diels–Alder reactions (Hajbi et al., 2007).
  • Efficient Synthesis Strategy : A strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines involves inverse-electron-demand Diels-Alder reactions from 1,2,4-triazines, followed by cross-coupling reactions (Hajbi et al., 2008).

Chemical Transformations

  • Nitration, Chlorination, Acetoxylation, and Cyanation : Various substitutions like nitration, chlorination, acetoxylation, and cyanation are performed on 2,3-dihydrofuro[2,3-b]pyridines, showcasing diverse chemical transformations (Shiotani et al., 1997).
  • Tandem Reaction for Dihydrofuran Derivatives : A method for preparing fused 2,3-dihydrofuran derivatives using pyridinium ylide in a one-pot tandem reaction has been developed (Wang et al., 2009).

Applications in Various Syntheses

  • Double Reduction and Double Heterocyclization : 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles react with sodium borohydride, leading to diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles, showcasing a novel synthesis pathway (Belikov et al., 2018).
  • Formation in Honey and Model Systems : Research on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol suggests a pathway for the formation of pyridin-3-ols in honey and other food systems (Hidalgo et al., 2020).

properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDXUEZJGJQZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596679
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144186-57-2
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Reactant of Route 2
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Reactant of Route 3
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Reactant of Route 4
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Reactant of Route 5
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Reactant of Route 6
2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.